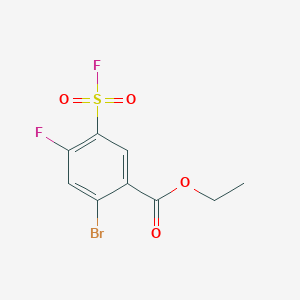
5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with cyclopropyl, dimethyl, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield and operationally simple procedures, are likely applied to ensure efficient production.
化学反応の分析
Types of Reactions: 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学的研究の応用
Chemistry: In chemistry, 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals. It has been studied for its potential antiviral, anticancer, and antimicrobial properties .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. For instance, similar pyrrole-based compounds have shown promise as HIV-1 protease inhibitors and antimalarial agents .
Industry: Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the derivative used.
類似化合物との比較
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core but differs in its substituents.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Another related compound with a formyl group instead of a cyclopropyl group.
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester: This compound has a methyl ester group instead of a carboxylic acid group.
Uniqueness: 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
5-cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-5-8(10(12)13)6(2)11-9(5)7-3-4-7/h7,11H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
HKMLGJVTNJLBNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C(=O)O)C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13310245.png)
amine](/img/structure/B13310246.png)
![3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13310250.png)

![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13310261.png)

![[4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)


![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
![3-[(1-Aminopropan-2-yl)oxy]butan-2-ol](/img/structure/B13310299.png)



